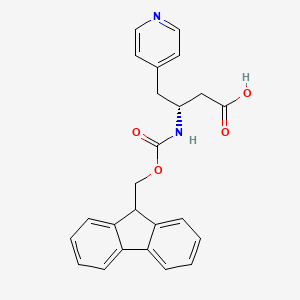

Fmoc-(R)-3-amino-4-(4-pyridyl)-butyric acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fmoc-®-3-amino-4-(4-pyridyl)-butyric acid: is a compound used primarily in peptide synthesis. It is a derivative of butyric acid with a pyridyl group and an amino group, protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is significant in the field of organic chemistry due to its role in the synthesis of complex peptides and proteins.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-®-3-amino-4-(4-pyridyl)-butyric acid typically involves the protection of the amino group with the Fmoc group. This can be achieved by treating the amine component with a silylating agent followed by an activated Fmoc reagent under anhydrous conditions . The reaction conditions often require a controlled environment to prevent moisture from interfering with the reaction.

Industrial Production Methods: Industrial production of Fmoc-®-3-amino-4-(4-pyridyl)-butyric acid may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of adding Fmoc-protected amino acids to a growing peptide chain, ensuring high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: Fmoc-®-3-amino-4-(4-pyridyl)-butyric acid can undergo various chemical reactions, including:

Deprotection: Removal of the Fmoc group using a base such as piperidine.

Coupling Reactions: Formation of peptide bonds with other amino acids.

Substitution Reactions: The pyridyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Deprotection: Piperidine in dimethylformamide (DMF).

Coupling: Carbodiimides like dicyclohexylcarbodiimide (DCC) or uronium salts in the presence of a base.

Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products:

Deprotected Amino Acid: Resulting from the removal of the Fmoc group.

Peptides: Formed by coupling with other amino acids.

Substituted Pyridyl Derivatives: From electrophilic aromatic substitution reactions.

Applications De Recherche Scientifique

Chemistry: Fmoc-®-3-amino-4-(4-pyridyl)-butyric acid is used in solid-phase peptide synthesis, a method for creating peptides and proteins by sequentially adding amino acids to a growing chain.

Biology: In biological research, this compound is used to synthesize peptides that can be studied for their biological activity, including enzyme interactions and receptor binding.

Medicine: Peptides synthesized using Fmoc-®-3-amino-4-(4-pyridyl)-butyric acid can be used in drug development, particularly in the design of peptide-based therapeutics.

Industry: In the pharmaceutical industry, this compound is used in the production of peptide drugs and diagnostic agents.

Mécanisme D'action

The mechanism of action of Fmoc-®-3-amino-4-(4-pyridyl)-butyric acid involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. Once the desired peptide chain is assembled, the Fmoc group is removed, allowing the amino group to participate in further reactions or interactions.

Comparaison Avec Des Composés Similaires

Fmoc-3-(4-pyridyl)-L-alanine: Another Fmoc-protected amino acid with a similar structure but different stereochemistry.

Fmoc-3-(4-pyridyl)-D-alanine: The D-enantiomer of the above compound, used in different peptide synthesis applications.

Uniqueness: Fmoc-®-3-amino-4-(4-pyridyl)-butyric acid is unique due to its specific stereochemistry and the presence of both an amino group and a pyridyl group. This combination allows for the synthesis of peptides with unique properties and biological activities.

Activité Biologique

Fmoc-(R)-3-amino-4-(4-pyridyl)-butyric acid is a synthetic amino acid derivative notable for its potential biological activities and applications in medicinal chemistry. This compound, characterized by its unique structural features, including a fluorenylmethoxycarbonyl (Fmoc) protecting group and a pyridyl moiety, has garnered attention for its role in peptide synthesis and therapeutic development.

Chemical Structure and Properties

The molecular formula of this compound is C₂₄H₂₂N₂O₄, with a CAS number of 269396-69-2. The Fmoc group serves as a protective moiety that allows for the selective formation of peptide bonds without interference from the amino group. The presence of the pyridyl group enhances the compound's interaction capabilities with various biological targets, which is crucial for its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C₂₄H₂₂N₂O₄ |

| CAS Number | 269396-69-2 |

| Fmoc Group | Protects amino group during synthesis |

| Pyridyl Group | Enhances binding affinity to biological receptors |

The mechanism of action for this compound primarily involves its role as a building block in peptide synthesis. Upon removal of the Fmoc group, the amino group becomes reactive, allowing it to participate in further biochemical interactions. This compound can form peptides that may exhibit enhanced stability and specificity compared to natural peptides, making them suitable candidates for drug development.

Biological Activities

Research indicates that peptides synthesized from this compound possess various biological activities:

- Enzyme Interactions : Studies have shown that peptides incorporating this compound can effectively interact with specific enzymes, potentially modulating their activity.

- Receptor Binding : The structural features of this compound allow it to bind to various biological receptors, which may lead to therapeutic effects in conditions such as anxiety and other neurological disorders.

- Neurotransmitter Modulation : As an analog of GABA (gamma-aminobutyric acid), it may play a role in neuromodulation, suggesting potential applications in treating anxiety disorders.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Peptide Synthesis : A study demonstrated that peptides synthesized using this compound exhibited improved stability and specificity in receptor binding assays compared to their natural counterparts.

- Antimicrobial Activity : Research into related compounds has indicated that similar structures can form self-supporting hydrogels with antimicrobial properties against Gram-positive bacteria, hinting at potential applications in drug delivery systems .

- Therapeutic Applications : The compound has been evaluated for its ability to modulate neurotransmitter systems, which could lead to advancements in pharmacological treatments for neurological conditions.

Propriétés

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-pyridin-4-ylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O4/c27-23(28)14-17(13-16-9-11-25-12-10-16)26-24(29)30-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,17,22H,13-15H2,(H,26,29)(H,27,28)/t17-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHEGVQVHZCLRTM-QGZVFWFLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=NC=C4)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=NC=C4)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.